N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a phenoxyacetamide moiety, and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxyacetamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Introduction of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups attached.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride involves interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
- N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-4-16-10-11-18-19(14-16)27-21(22-18)24(13-12-23(2)3)20(25)15-26-17-8-6-5-7-9-17;/h5-11,14H,4,12-13,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLHLWGBRGSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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